Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-
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Overview
Description
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is a chemical compound with a complex structure that includes two benzonitrile groups connected by a decane chain with oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile groups into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, benzylamine derivatives, and various substituted benzonitrile compounds.
Scientific Research Applications
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of resins, dyes, and advanced coatings.
Mechanism of Action
The mechanism by which benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form coordination complexes with transition metals, which can then interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile.
Benzylamine: A reduction product of benzonitrile.
Uniqueness
Benzonitrile, 2,2’-[1,10-decanediylbis(oxy)]bis- is unique due to its complex structure, which includes two benzonitrile groups connected by a decane chain with oxygen linkages
Properties
CAS No. |
500900-74-3 |
---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[10-(2-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H28N2O2/c25-19-21-13-7-9-15-23(21)27-17-11-5-3-1-2-4-6-12-18-28-24-16-10-8-14-22(24)20-26/h7-10,13-16H,1-6,11-12,17-18H2 |
InChI Key |
YLYVJTRBQSMRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCCCCOC2=CC=CC=C2C#N |
Origin of Product |
United States |
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